1-(4-nitrophenyl)-1,4-dihydrobenzo[f]quinolin-3(2H)-one
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Overview
Description
1-(4-Nitrophenyl)-1,4-dihydrobenzo[f]quinolin-3(2H)-one is a heterocyclic compound that belongs to the quinoline family. This compound is characterized by its fused ring structure, which includes a quinoline core and a nitrophenyl group. It is of significant interest in medicinal chemistry due to its potential biological activities, including anticancer and antimicrobial properties.
Mechanism of Action
Target of Action
Compounds with a quinoline core, such as oprea1_302913, have been found to exhibit a wide spectrum of biological activity, including anti-inflammatory, anticancer, antihypertensive, anti-hiv, anti-malarial, and anti-bacterial activity . They are also known to exhibit excellent anti-TB properties .
Mode of Action
Quinoline compounds are known to interact with various targets, leading to a range of biological effects . For instance, some quinoline compounds have been found to inhibit DNA gyrase, a type of enzyme that introduces supercoiling into DNA .
Biochemical Pathways
For instance, some quinoline compounds have been found to inhibit the biosynthesis of inosine, a nucleoside that plays a key role in the biosynthesis of nucleic acids .
Pharmacokinetics
Quinoline compounds are known to have good bioavailability due to their ability to permeate bacterial cells .
Result of Action
Quinoline compounds have been found to exhibit a range of biological activities, including anti-inflammatory, anticancer, antihypertensive, anti-hiv, anti-malarial, and anti-bacterial activity . They are also known to exhibit excellent anti-TB properties .
Action Environment
The synthesis of quinoline compounds has been found to be influenced by environmental factors such as temperature and light .
Preparation Methods
The synthesis of 1-(4-nitrophenyl)-1,4-dihydrobenzo[f]quinolin-3(2H)-one typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the quinoline core: This can be achieved through the Pfitzinger reaction, where isatin reacts with an aromatic aldehyde in the presence of a base.
Introduction of the nitrophenyl group: This step involves nitration of the aromatic ring using a mixture of concentrated nitric acid and sulfuric acid.
Cyclization: The final step involves cyclization to form the fused ring structure, which can be facilitated by heating under reflux conditions in the presence of a suitable catalyst.
Industrial production methods may involve optimization of these steps to increase yield and purity, including the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
1-(4-Nitrophenyl)-1,4-dihydrobenzo[f]quinolin-3(2H)-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxide derivatives.
Reduction: Reduction of the nitro group can be achieved using reducing agents like hydrogen gas in the presence of a palladium catalyst, resulting in the formation of the corresponding amine.
Common reagents and conditions used in these reactions include acidic or basic catalysts, organic solvents, and controlled temperatures. Major products formed from these reactions include quinoline derivatives with modified functional groups, which can further enhance the compound’s biological activity.
Scientific Research Applications
1-(4-Nitrophenyl)-1,4-dihydrobenzo[f]quinolin-3(2H)-one has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an anticancer agent due to its ability to inhibit the proliferation of cancer cells.
Antimicrobial Activity: This compound exhibits antimicrobial properties against a range of bacterial and fungal pathogens, making it a candidate for the development of new antibiotics.
Biological Studies: It is used as a probe in biological studies to understand the mechanisms of action of quinoline-based drugs and their interactions with biological targets.
Industrial Applications: In the chemical industry, it can be used as an intermediate in the synthesis of more complex organic molecules and pharmaceuticals.
Comparison with Similar Compounds
1-(4-Nitrophenyl)-1,4-dihydrobenzo[f]quinolin-3(2H)-one can be compared with other quinoline derivatives, such as:
Quinoline: The parent compound, which lacks the nitrophenyl group and has different biological activities.
Chloroquine: A well-known antimalarial drug that shares the quinoline core but has different substituents, leading to distinct pharmacological properties.
Camptothecin: Another quinoline-based compound with potent anticancer activity, but with a different mechanism of action involving topoisomerase inhibition.
The uniqueness of this compound lies in its specific structural features and the presence of the nitrophenyl group, which contribute to its distinct biological activities and potential therapeutic applications .
Properties
IUPAC Name |
1-(4-nitrophenyl)-2,4-dihydro-1H-benzo[f]quinolin-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14N2O3/c22-18-11-16(13-5-8-14(9-6-13)21(23)24)19-15-4-2-1-3-12(15)7-10-17(19)20-18/h1-10,16H,11H2,(H,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NKUAMUQBUJASFQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C2=C(C=CC3=CC=CC=C32)NC1=O)C4=CC=C(C=C4)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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